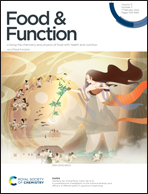Water-dispersible astaxanthin-rich nanopowder: preparation, oral safety and antioxidant activity in vivo†
Food & Function Pub Date: 2019-01-26 DOI: 10.1039/C8FO01593G
Abstract
In this research, astaxanthin-rich nanopowder was prepared by nanoencapsulation and freeze-drying techniques with enhanced bioavailability and antioxidant activities. The nanopowder showed a maximum solubility of 230 mg mL−1 with an astaxanthin content as high as 2.9%. Compared with free astaxanthin, the astaxanthin-loaded nanopowder exhibited a more efficient antioxidant effect: an oral dose of 0.9 mg per kg BW significantly reduced the malondialdehyde and protein carbonyl contents, and increased the glutathione content as well as the superoxide dismutase activities in alcohol-induced acute hepatic injured mice, and maintained these oxidative stress indicators at a normal level for a longer period when treated with nanoencapsulated-astaxanthin than free astaxanthin. Simulated gastrointestinal tract studies demonstrated that the nanopowder with pH and DNase I-dependent dissociation properties delivered astaxanthin efficiently to the small intestine. Astaxanthin-rich nanopowder with a dose as high as 2.4 mg per kg BW (equivalent to astaxanthin) showed no chronic toxicity to mice in terms of hematology and pathological histology, indicating its impressive biocompatibility for biomedical applications. Pharmacokinetics and relative bioavailability (207%) of the nanopowder further proved that DNA/chitosan nanocarriers significantly improved the delivery efficiency of astaxanthin. With enhanced bioavailability and antioxidant activities, this novel type of astaxanthin-loaded nanopowder is expected to find broad application in the food and drug industry.

Recommended Literature
- [1] LVI.—The union of benzoylacetonitrile with organic bases in the presence of salicylaldehyde. Part II
- [2] Tunneling and thermoelectric characteristics of N-heterocyclic carbene-based large-area molecular junctions†
- [3] Effect of particle packing and density on shock response in ordered arrays of Ni + Al nanoparticles
- [4] Inside front cover
- [5] The Institute of Chemistry of Great Britain and Ireland. Journal and Proceedings. Part II: 1935
- [6] A piezoelectric quantum spin Hall insulator with Rashba spin splitting in Janus monolayer SrAlGaSe4†‡
- [7] Chemical vapour deposition of aluminium silicate thin films
- [8] Enhanced photovoltaic performances of novel all-ionic liquid integrated poly(acrylic acid/polyethylene glycol) gel electrolytes in quasi-solid-state dye-sensitized solar cells
- [9] Development of smart leathers: incorporating scent through infusion of encapsulated lemongrass oil†
- [10] Scanning the latent phases and superconductivity in the Nb–Pb system at high pressure†










